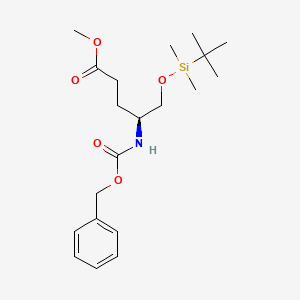

(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate

Description

“(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate” is a chiral intermediate widely used in peptide synthesis and medicinal chemistry. Its structure features a methyl ester at the terminal carboxyl group, a benzyloxycarbonyl (Cbz) protecting group at the 4-amino position, and a tert-butyldimethylsilyl (TBS) ether protecting the hydroxyl group at the 5-position. The (S)-configuration at the 4th carbon ensures stereochemical precision, critical for biological activity in target molecules. The TBS group provides robust protection under basic and nucleophilic conditions, while the Cbz group is selectively removable via hydrogenolysis, enabling sequential deprotection strategies .

Properties

CAS No. |

911050-87-8 |

|---|---|

Molecular Formula |

C20H33NO5Si |

Molecular Weight |

395.6 g/mol |

IUPAC Name |

methyl 5-[tert-butyl(dimethyl)silyl]oxy-4-(phenylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C20H33NO5Si/c1-20(2,3)27(5,6)26-15-17(12-13-18(22)24-4)21-19(23)25-14-16-10-8-7-9-11-16/h7-11,17H,12-15H2,1-6H3,(H,21,23) |

InChI Key |

SPJDXZZZSPIWKA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OCC(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H](CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate typically involves:

- Starting from an appropriately functionalized pentanoic acid or its derivative.

- Introduction of the benzyloxycarbonyl (Cbz) protecting group on the amino function.

- Protection of the hydroxyl group at the 5-position with a tert-butyldimethylsilyl (TBDMS) group.

- Esterification of the carboxylic acid to the methyl ester.

This sequence ensures selective protection of functional groups, preserving stereochemistry and enabling further synthetic transformations.

Protection of the Amino Group: Benzyloxycarbonyl (Cbz) Group Introduction

The Cbz group is introduced to protect the amino group via carbamate formation, commonly using benzyl chloroformate or related reagents under mild basic conditions.

- Typical conditions involve reacting the amino acid derivative with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine.

- The reaction is carried out at low temperatures (0–25°C) to avoid racemization.

- The Cbz protection stabilizes the amino group during subsequent reactions.

Hydroxyl Group Protection with tert-Butyldimethylsilyl (TBDMS) Group

Protection of the hydroxyl group at the 5-position is achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

- Common bases include imidazole or pyridine.

- The reaction is typically performed in anhydrous solvents such as dichloromethane or dimethylformamide at room temperature.

- The silylation reaction proceeds efficiently, yielding the TBDMS-protected alcohol.

- This protection is crucial to prevent unwanted side reactions at the hydroxyl group during further synthetic steps.

Esterification to Form the Methyl Ester

The carboxylic acid is converted to the methyl ester to complete the synthesis.

- Esterification is often performed using methanol with acid catalysis (e.g., sulfuric acid or hydrochloric acid) or via activation of the acid with coupling agents.

- Alternatively, methylation can be achieved using diazomethane under controlled conditions.

- The methyl ester formation is generally high yielding and mild, preserving stereochemical integrity.

Representative Preparation Procedure and Reaction Conditions

While direct detailed experimental procedures for this exact compound are scarce, analogous preparation steps can be inferred from related compounds and literature:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Amino protection (Cbz) | Benzyl chloroformate, triethylamine, 0–25°C, dichloromethane | >90% (typical) | Mild conditions prevent racemization |

| Hydroxyl protection (TBDMS) | TBDMSCl, imidazole, anhydrous dichloromethane, RT, 2–4 h | 85–95% | Anhydrous conditions critical |

| Esterification | Methanol, catalytic H2SO4, reflux or EDC coupling in dichloromethane at RT | 80–95% | Alternative coupling agents like EDC/HOBt improve yield and purity |

Research Findings and Optimization Insights

- Stereochemical Integrity: The (S)-configuration is maintained by carefully controlling reaction temperatures and avoiding strong acidic or basic conditions during protection steps.

- Use of Coupling Agents: Carbodiimide-based coupling agents (e.g., EDC, DCC) with additives like hydroxybenzotriazole (HOBt) enhance esterification efficiency and reduce side reactions.

- Silyl Protection Stability: The TBDMS group provides robust protection that withstands various reaction conditions but can be selectively removed under fluoride ion treatment (e.g., TBAF).

- Purification: Flash chromatography using silica gel with ethyl acetate/hexane mixtures is commonly employed to isolate pure intermediates and final products.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Amino group protection | Benzyl chloroformate, triethylamine, 0–25°C, CH2Cl2 | High yield, preserves stereochemistry |

| Hydroxyl group protection | TBDMSCl, imidazole, anhydrous CH2Cl2, RT | High yield, stable silyl ether |

| Esterification method | Methanol + acid catalyst or EDC/HOBt, RT | High yield, mild conditions |

| Purification technique | Silica gel chromatography, EtOAc/hexane | Effective for isolating pure compound |

| Stereochemical control | Low temperature, mild reagents | Maintains (S)-configuration |

Supporting Literature and Analogous Syntheses

- The use of TBDMS protection for hydroxyl groups in amino acid derivatives is well documented for maintaining functionality during multi-step syntheses.

- Cbz protection is a standard method for amino groups in peptide chemistry, ensuring compatibility with various synthetic transformations.

- Coupling agents such as EDC in the presence of hydroxybenzotriazole have been reported to give high yields in esterification steps without racemization (Ambeed product synthesis protocols).

- Kinetic resolution and stereoselective protection strategies reported in related β-lactam and taxane derivative syntheses highlight the importance of steric and electronic factors in controlling stereochemistry and yield (PMC article on β-lactam derivatives).

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It may be involved in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).

Industry: The compound’s derivatives can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate depends on its specific application. In general, the compound can act as a protecting group for amino acids and peptides, preventing unwanted reactions during synthesis. The benzyloxycarbonyl group protects the amino group, while the tert-butyldimethylsilyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions to reveal the functional groups for further reactions.

Comparison with Similar Compounds

Ester Group Variability

Position 5 Substituents

- TBS Ether vs. Amine Groups: The TBS group in the target compound ensures compatibility with amine-forming reactions, unlike 74a–c (), where piperidino/morpholino groups introduce basicity that may interfere with subsequent steps .

- Aromatic vs.

Stereochemical Complexity

- Compound 19 () features additional stereocenters from a dioxolane ring, complicating synthesis but enabling access to polyoxygenated natural products, a contrast to the target compound’s simpler stereochemical profile .

Spectroscopic and Physical Properties

- TBS Group Signature :

In NMR, TBS-associated protons appear as singlets near δ 0.1–0.2 ppm (Si-CH3), while IR shows Si-O-C stretches at ~1256 cm⁻¹ and C=O (ester) at ~1737 cm⁻¹ . - Cbz Group : Aromatic protons in the Cbz group resonate at δ 7.3–7.5 ppm (1H NMR), with carbonyl stretches at ~1690–1710 cm⁻¹ (IR) .

Biological Activity

(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate is a synthetic compound notable for its role in organic synthesis and potential biological applications. Its unique structure, featuring a benzyloxycarbonyl (Cbz) protecting group and a tert-butyldimethylsilyl (TBDMS) ether, allows for selective reactions in multi-step organic syntheses. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C20H33NO5Si

- Molecular Weight : 395.57 g/mol

- CAS Number : 911050-87-8

The biological activity of this compound primarily involves its function as a protecting group in peptide synthesis. The Cbz group protects the amino functionality, while the TBDMS group safeguards the hydroxyl group. This structural configuration enables the compound to participate in various reactions without compromising the integrity of sensitive functional groups.

Enzyme Inhibition

Research indicates that derivatives of this compound may exhibit enzyme inhibitory properties. For instance, compounds with similar structures have been tested for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Xanthine oxidase inhibitors are significant in treating conditions like gout and hyperuricemia.

- Case Study : A related study demonstrated that certain thiazole derivatives showed moderate xanthine oxidase inhibitory activity with IC50 values ranging from 3.6 to 9.9 µM . While specific data on this compound is limited, its structural analogs suggest potential for similar activity.

Antioxidant Activity

In addition to enzyme inhibition, compounds related to this compound have shown antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases.

- Research Findings : Compounds exhibiting antioxidant activity have been evaluated using DPPH free radical scavenging assays. The results indicated varying degrees of effectiveness, with some derivatives demonstrating significant scavenging ability .

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its ability to protect reactive groups allows for the construction of complex molecules that may serve as drug candidates.

Synthesis of Drug Candidates

The compound can be utilized in synthesizing various pharmaceutical agents by facilitating selective reactions during multi-step synthetic processes. For example, it can enable the formation of peptide bonds or other critical linkages without premature deprotection of functional groups.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| (S)-Methyl 4-(benzyloxycarbonylamino)-5-hydroxypentanoate | Lacks TBDMS group | Less stable under reaction conditions |

| (S)-Methyl 4-(tert-butyldimethylsilyloxy)-5-aminopentanoate | Lacks Cbz group | More reactive amino group |

| (S)-Methyl 4-(benzyloxycarbonylamino)-5-methoxypentanoate | Methoxy instead of silyl ether | Different reactivity profile |

Q & A

Q. What are the key synthetic routes for preparing (S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate?

- Methodological Answer : The compound is synthesized via multi-step protection and coupling strategies. A common approach involves:

Protection of amino groups : Benzyloxycarbonyl (Cbz) is used to protect the amino group, as seen in analogous compounds like tert-butyl 4-(benzyloxycarbonylamino)-5-iodo-pentanoate (73) .

Silyl ether formation : tert-Butyldimethylsilyl (TBS) groups are introduced at hydroxyl sites under anhydrous conditions with catalysts like pyridine in tetrahydrofuran (THF) .

Esterification : Methyl esterification is achieved via nucleophilic acyl substitution or reductive coupling (e.g., samarium diiodide-mediated reactions for stereochemical control) .

Critical Step : Purification via column chromatography (hexanes/EtOAc gradients) ensures product integrity .

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer : Post-synthesis characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and stereochemistry. For example, δ 0.14–0.18 ppm (TBS methyl groups) and δ 7.34–8.23 ppm (aromatic protons from benzyl groups) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for CHNOSi: 449.26 g/mol) .

- Infrared Spectroscopy (IR) : Peaks at 1738 cm confirm ester carbonyl groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when varying protective groups (e.g., Cbz vs. Fmoc)?

- Methodological Answer : Yield optimization requires balancing steric and electronic effects:

- Cbz vs. Fmoc : Cbz (benzyloxycarbonyl) offers stability under acidic conditions, while Fmoc (fluorenylmethyloxycarbonyl) is base-labile. Switching to Fmoc may necessitate milder deprotection (e.g., piperidine in DMF), but could reduce side reactions during silylation .

- Table: Protective Group Comparison

Q. What strategies ensure stereochemical integrity during reductive coupling or silylation?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure precursors (e.g., D-isoascorbic acid-derived nitrones) to control configuration .

- Reductive Coupling : Samarium diiodide (SmI) promotes stereoselective C–O bond formation. For example, SmI-mediated coupling of nitrones with acrylates retains >95% enantiomeric excess (ee) when performed at −78°C .

- Monitoring : Polarimetry ([α] values, e.g., +43° for (4S,5S)-configured products) and chiral HPLC validate stereochemistry .

Q. How can stability issues (e.g., silyl ether hydrolysis) be mitigated during storage or reaction workup?

- Methodological Answer :

- Storage : Keep under inert gas (N/Ar) at −20°C in anhydrous solvents (e.g., THF or DCM) .

- Workup : Avoid protic solvents (water, alcohols) during silylation. Quench reactions with fluorides (e.g., TBAF) only after confirming completion via TLC .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 1 week) assess hydrolytic susceptibility. For TBS-protected compounds, <5% degradation is typical under controlled conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for analogous compounds?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Purity : Impure Pd/C or SmI reduces efficiency. Pre-purify catalysts via filtration or recrystallization .

- Solvent Anhydrity : Trace water in THF hydrolyzes silyl ethers. Use molecular sieves or freshly distilled solvents .

- Case Study : In , tert-butyl derivatives (74a–c) show yield variations (5–88%) due to amine nucleophilicity differences. Piperidine (74a) gives higher yields than morpholine (74b) due to better leaving-group ability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.